2-Amino-1,8-naphthyridine-3-carboxamide
CAS No.: 15935-96-3
Cat. No.: VC16001598
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15935-96-3 |
|---|---|
| Molecular Formula | C9H8N4O |
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 2-amino-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13) |
| Standard InChI Key | HPADGDFXUYBWMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-amino-1,8-naphthyridine-3-carboxamide, reflects its fused bicyclic system comprising two pyridine-like rings. The 1,8-naphthyridine scaffold positions nitrogen atoms at the 1- and 8-positions, while substituents at the 2- and 3-positions introduce hydrogen-bonding capabilities critical for biological interactions . The canonical SMILES representation, , highlights the planar aromatic system and functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 15935-96-3 |
| Molecular Formula | |
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 2-amino-1,8-naphthyridine-3-carboxamide |
| SMILES | C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N |
| InChIKey | HPADGDFXUYBWMU-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Properties
While experimental data on spectral characteristics (e.g., NMR, IR) are scarce, the carboxamide group () suggests strong polarity, likely conferring moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers. The amino group () at position 2 enhances hydrogen-bonding potential, a feature common in kinase inhibitors and DNA-binding agents . Theoretical calculations predict a logP value of approximately 0.5–1.2, indicating balanced lipophilicity for cellular permeability.
Synthesis and Optimization
Classical Synthetic Routes
Synthesis typically begins with pyridine or quinoline precursors, employing multi-step reactions to construct the naphthyridine core. One common approach involves:
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Cyclocondensation: Reacting 2-aminonicotinaldehyde with malononitrile under acidic conditions to form the naphthyridine backbone .
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Functionalization: Introducing the carboxamide group via nucleophilic acyl substitution or hydrolysis of intermediate nitriles.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Aminonicotinaldehyde, malononitrile, HCl | 45% | |
| 2 | KMnO₄ oxidation, NH₄OH quench | 62% |
Modern Methodologies
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 78% . Transition-metal catalysis, particularly palladium-mediated cross-coupling, enables regioselective functionalization but remains underexplored for this compound.
Biological Activities and Mechanisms
Table 3: Hypothesized Biological Targets
Pharmacokinetic and Toxicological Considerations
No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are publicly available. Analogous naphthyridines exhibit moderate plasma protein binding (75–85%) and hepatic metabolism via cytochrome P450 enzymes, suggesting potential drug-drug interactions . The carboxamide group may reduce hepatotoxicity compared to ester-containing analogs.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to enhance scalability.
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Target Identification: Use CRISPR-Cas9 screens to map cellular pathways affected by the compound.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.
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Derivatization: Explore thioamide (e.g., 2-amino-1,8-naphthyridine-3-carbothioamide) or nitro-substituted analogs to modulate activity.
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